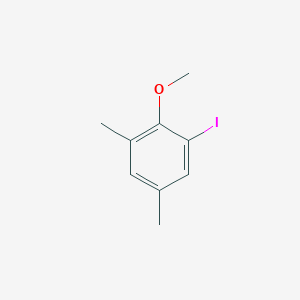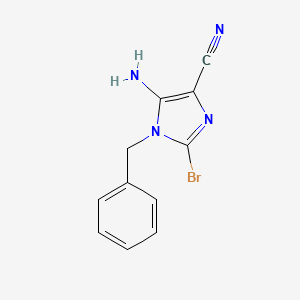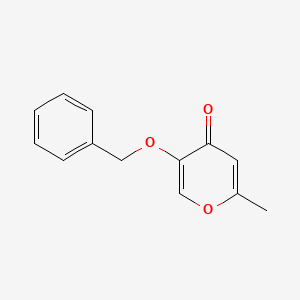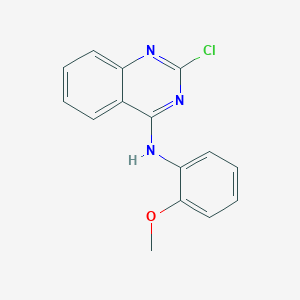
6-(2-CHLOROPROPANOYL)-3,4-DIHYDRO-1H-QUINOLIN-2-ONE
Overview
Description
6-(2-CHLOROPROPANOYL)-3,4-DIHYDRO-1H-QUINOLIN-2-ONE is a chemical compound that belongs to the class of quinolinones. This compound is characterized by the presence of a 2-chloropropanoyl group attached to the quinolinone core. Quinolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-CHLOROPROPANOYL)-3,4-DIHYDRO-1H-QUINOLIN-2-ONE typically involves the acylation of 3,4-dihydroquinolin-2(1H)-one with 2-chloropropanoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods: On an industrial scale, the production of 2-chloropropanoyl chloride, a key intermediate, can be achieved through the chlorination of propionyl chloride. This process involves the use of chlorine gas in the presence of a catalyst and a free radical trapping agent to improve the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 6-(2-CHLOROPROPANOYL)-3,4-DIHYDRO-1H-QUINOLIN-2-ONE can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloropropanoyl group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the quinolinone core can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form quinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction Reactions: Commonly performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Often involve oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Reactions: Formation of amides or thioesters.
Reduction Reactions: Formation of alcohol derivatives.
Oxidation Reactions: Formation of quinoline derivatives.
Scientific Research Applications
6-(2-CHLOROPROPANOYL)-3,4-DIHYDRO-1H-QUINOLIN-2-ONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-(2-CHLOROPROPANOYL)-3,4-DIHYDRO-1H-QUINOLIN-2-ONE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
2-Chloropropionic Acid: A simpler analog with similar chemical properties.
2-Chloropropanoyl Chloride: A key intermediate used in the synthesis of 6-(2-CHLOROPROPANOYL)-3,4-DIHYDRO-1H-QUINOLIN-2-ONE.
Quinolin-2(1H)-one: The parent compound without the 2-chloropropanoyl group.
Uniqueness: this compound is unique due to the presence of both the quinolinone core and the 2-chloropropanoyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
62618-75-1 |
|---|---|
Molecular Formula |
C12H12ClNO2 |
Molecular Weight |
237.68 g/mol |
IUPAC Name |
6-(2-chloropropanoyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C12H12ClNO2/c1-7(13)12(16)9-2-4-10-8(6-9)3-5-11(15)14-10/h2,4,6-7H,3,5H2,1H3,(H,14,15) |
InChI Key |
BMHBBAMXYZRFBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)NC(=O)CC2)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
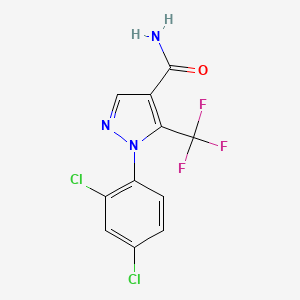

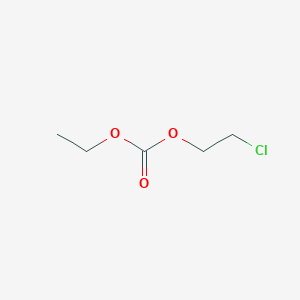
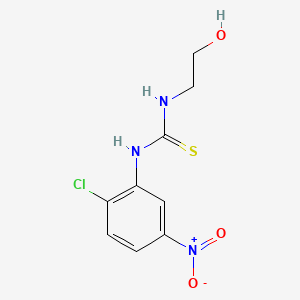
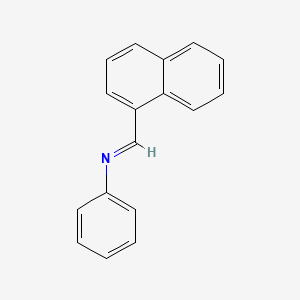
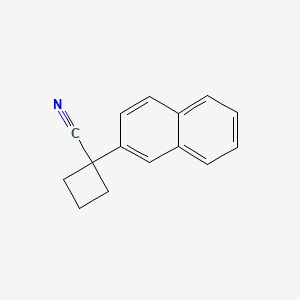
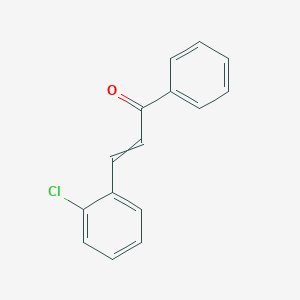
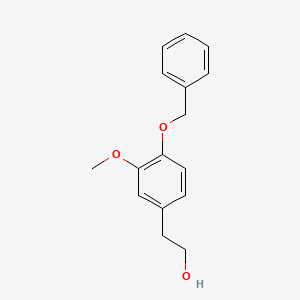
![ethyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B8783905.png)
